3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline
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Overview
Description
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects .
Preparation Methods
The synthesis of 3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of efficient catalytic systems to achieve high yields and purity.
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine hydrate in ethanol.
Substitution: Substitution reactions often involve the use of reagents like boronic acids or organotin compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline can be compared with other benzoxazole derivatives, such as:
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-ones: These compounds also exhibit antimicrobial and anticancer activities.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives: These compounds have shown significant antibacterial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H10Br2N2O |
---|---|
Molecular Weight |
382.05 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-12(8(15)6-9(16)13(7)17)14-18-10-4-2-3-5-11(10)19-14/h2-6H,17H2,1H3 |
InChI Key |
SSMCOFLPTIDSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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